molecular formula C20H18N6O2 B12549321 2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione CAS No. 143716-89-6

2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12549321
CAS No.: 143716-89-6
M. Wt: 374.4 g/mol
InChI Key: TZESHOPDSALGJK-UHFFFAOYSA-N
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Description

2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione is a complex organic compound known for its unique structure and properties It is a derivative of cyclohexa-2,5-diene-1,4-dione, with two diazenyl groups attached to the 2 and 6 positions of the cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione typically involves the diazotization of 2-(methylamino)aniline followed by coupling with cyclohexa-2,5-diene-1,4-dione. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated systems to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the diazenyl groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The diazenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound’s structure allows it to participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(phenylamino)-1,4-benzoquinone: Similar structure but with phenylamino groups instead of methylamino groups.

    2-Phenyl-1,4-benzoquinone: Lacks the diazenyl groups, making it less reactive in certain chemical reactions.

    2,5-Bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione: Contains dimethylamino groups, leading to different chemical properties and reactivity.

Uniqueness

2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of diazenyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

143716-89-6

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

2,6-bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H18N6O2/c1-21-14-7-3-5-9-16(14)23-25-18-11-13(27)12-19(20(18)28)26-24-17-10-6-4-8-15(17)22-2/h3-12,21-22H,1-2H3

InChI Key

TZESHOPDSALGJK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1N=NC2=CC(=O)C=C(C2=O)N=NC3=CC=CC=C3NC

Origin of Product

United States

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